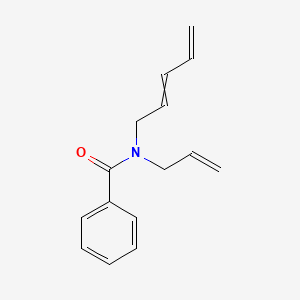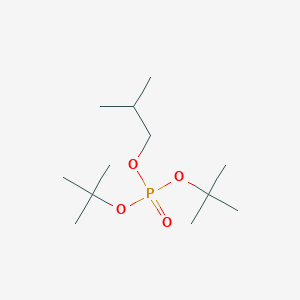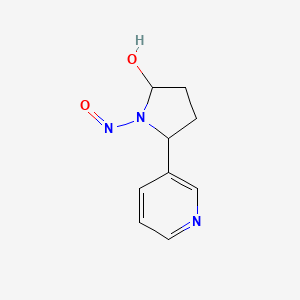
(2R,6R)-2,6-Dimethyl-1,4-dinitrosopiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,6R)-2,6-Dimethyl-1,4-dinitrosopiperazine is a chemical compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes two nitroso groups attached to a piperazine ring with two methyl groups at the 2 and 6 positions. Its distinct chemical properties make it a subject of study in synthetic chemistry, pharmacology, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6R)-2,6-Dimethyl-1,4-dinitrosopiperazine typically involves the nitration of 2,6-dimethylpiperazine. The reaction conditions often include the use of nitrosating agents such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction is carried out under controlled temperatures to ensure the selective formation of the dinitroso compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,6R)-2,6-Dimethyl-1,4-dinitrosopiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitroso groups to amino groups.
Substitution: The nitroso groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives depending on the reagents used.
Applications De Recherche Scientifique
(2R,6R)-2,6-Dimethyl-1,4-dinitrosopiperazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R,6R)-2,6-Dimethyl-1,4-dinitrosopiperazine involves its interaction with molecular targets such as enzymes and receptors. The nitroso groups can participate in redox reactions, influencing cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and modulation of signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,6R)-Hydroxynorketamine: Shares structural similarities but differs in its pharmacological profile.
(2S,6S)-2,6-Dimethyl-1,4-dinitrosopiperazine: The stereoisomer with different biological activity.
N-Methylpiperazine derivatives: Similar core structure with variations in functional groups.
Uniqueness
(2R,6R)-2,6-Dimethyl-1,4-dinitrosopiperazine is unique due to its specific stereochemistry and the presence of two nitroso groups, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
69271-57-4 |
|---|---|
Formule moléculaire |
C6H12N4O2 |
Poids moléculaire |
172.19 g/mol |
Nom IUPAC |
(2R,6R)-2,6-dimethyl-1,4-dinitrosopiperazine |
InChI |
InChI=1S/C6H12N4O2/c1-5-3-9(7-11)4-6(2)10(5)8-12/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1 |
Clé InChI |
JIWAGFGPBKDFQN-PHDIDXHHSA-N |
SMILES isomérique |
C[C@@H]1CN(C[C@H](N1N=O)C)N=O |
SMILES canonique |
CC1CN(CC(N1N=O)C)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












oxophosphanium](/img/structure/B14480820.png)



